Home > Products > Screening Compounds P130284 > 6-(5-Methyl-2-imidazolyl)quinoxaline
6-(5-Methyl-2-imidazolyl)quinoxaline -

6-(5-Methyl-2-imidazolyl)quinoxaline

Catalog Number: EVT-13807383
CAS Number:
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 6-(5-Methyl-2-imidazolyl)quinoxaline can be achieved through various methods, primarily involving the reaction of 5-methyl-2-imidazole with appropriate quinoxaline derivatives. One effective method includes:

  1. Microwave-Assisted Synthesis: This technique significantly enhances reaction yields and reduces time. For example, nucleophilic substitution reactions can be performed under microwave irradiation to produce 6-aminoquinoxalines in moderate to excellent yields within 5-60 minutes, compared to conventional methods that may take several hours .
  2. Condensation Reactions: The compound can also be synthesized via condensation reactions involving o-phenylenediamine and carbonyl compounds, followed by functionalization to introduce the imidazole moiety.
  3. Reagents and Conditions: Commonly used reagents include potassium carbonate in dimethyl sulfoxide as a solvent. Reaction conditions often require elevated temperatures and specific time frames to optimize yield and minimize by-products.
Molecular Structure Analysis

The molecular structure of 6-(5-Methyl-2-imidazolyl)quinoxaline features a quinoxaline core with a methyl-substituted imidazole group. The structural representation can be described as follows:

  • Molecular Formula: C_{11}H_{10}N_{4}
  • Molecular Weight: Approximately 210.23 g/mol
  • Key Structural Features:
    • A fused bicyclic system (quinoxaline)
    • A methyl group attached to the imidazole ring

Crystallographic studies can provide detailed geometric parameters and confirm the structure through techniques such as X-ray diffraction .

Chemical Reactions Analysis

6-(5-Methyl-2-imidazolyl)quinoxaline is involved in various chemical reactions typical for quinoxaline derivatives:

  1. Oxidation Reactions: This compound can undergo oxidation to form different quinoxaline derivatives with varying oxidation states.
  2. Reduction Reactions: Reduction processes can modify the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.
  3. Substitution Reactions: The compound can participate in nucleophilic substitution reactions where various alkyl or acyl groups are introduced, modifying its biological activity and physical properties .
Mechanism of Action

The mechanism of action for compounds like 6-(5-Methyl-2-imidazolyl)quinoxaline often involves interactions at the molecular level with biological targets:

  1. Biological Activity: Quinoxalines have been studied for their potential as antibacterial and anticancer agents. They may inhibit specific enzymes or pathways critical for bacterial growth or cancer cell proliferation.
  2. Binding Properties: The imidazole moiety contributes to binding interactions with biological macromolecules, enhancing the efficacy of the compound against certain targets.
  3. Data on Efficacy: Research indicates that derivatives with specific substitutions exhibit varying degrees of biological activity, suggesting that structural modifications can significantly influence their mechanism of action .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(5-Methyl-2-imidazolyl)quinoxaline include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and ethanol.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for quinoxalines.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the compound's suitability for various applications in research and pharmaceuticals .

Applications

6-(5-Methyl-2-imidazolyl)quinoxaline has several scientific uses:

  1. Pharmaceutical Development: Due to its biological activity, it is explored in drug discovery programs targeting infections and cancer.
  2. Materials Science: The compound may serve as a precursor for synthesizing advanced materials with specific electronic or photonic properties.
  3. Biological Research: It is utilized in studies investigating the mechanisms of action of quinoxaline derivatives against various pathogens or cancer cell lines.
Introduction to 6-(5-Methyl-2-imidazolyl)quinoxaline in Medicinal Chemistry

6-(5-Methyl-2-imidazolyl)quinoxaline represents an advanced hybrid heterocyclic scaffold engineered for multitarget therapeutic applications. This molecular architecture strategically merges a planar quinoxaline core—a privileged structure in drug design—with a bioactive 5-methylimidazolyl substituent at the C6 position. The resulting compound exemplifies modern medicinal chemistry’s shift toward rationally designed hybrids that optimize target engagement while navigating complex disease pathophysiology. Its structural features enable unique interactions with key biological targets, including kinases and ionotropic receptors, positioning it as a versatile candidate for treating malignancies and neurological disorders where single-target agents show limited efficacy [2] [4] [9].

Historical Context and Discovery of Quinoxaline-Based Pharmacophores

Quinoxaline derivatives emerged as pharmacologically significant scaffolds in the late 20th century, with early research focused on their antibacterial and antiparasitic properties. Seminal work in the 1990s revealed the critical role of quinoxalinediones in modulating excitatory amino acid receptors. The discovery of 6-nitro-7-imidazolylquinoxalinediones as potent AMPA receptor antagonists marked a pivotal advancement, demonstrating that imidazole substitution at C6/C7 conferred high receptor affinity and selectivity. For instance, YM90K (Ki = 0.084 µM) exhibited >100-fold selectivity for AMPA over NMDA receptors, establishing the pharmacophoric importance of the imidazole-quinoxaline fusion [4].

Parallel developments in oncology identified quinoxaline and quinazoline cores as kinase inhibitory motifs. The 2017–2019 FDA approvals of FLT3 inhibitors (midostaurin, gilteritinib, quizartinib) underscored their therapeutic relevance in acute myeloid leukemia (AML). These agents demonstrated that substitutions at the C6/C7 positions could fine-tune kinase selectivity profiles. Notably, compound 7d (N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)-5-methylisoxazole-4-carboxamide) exhibited potent activity against FLT3 (IC₅₀ = 106 nM) and FLT3-ITD mutants (IC₅₀ = 301 nM), validating the strategic incorporation of nitrogen-rich heterocycles at the quinoxaline/quinazoline C6/C7 positions for targeting oncogenic kinases [2].

  • Table 1: Evolution of Key Quinoxaline/Quinazoline Pharmacophores
    Compound ClassBiological TargetKey Structural FeaturePotency/SelectivityReference
    6-Nitro-7-imidazolylquinoxalinedionesAMPA ReceptorImidazole at C7 of quinoxalinedioneKi = 0.021–0.084 µM; >100-fold selectivity vs NMDA [4]
    7-Isoxazolylquinazolines (e.g., 7d)FLT3 KinaseIsoxazole-carboxamide at C7IC₅₀ = 106 nM (FLT3); 301 nM (FLT3-ITD) [2]
    Quinoxaline 1,4-dioxides (e.g., iodinin)DNA/TopoisomeraseNatural N-oxide scaffoldSelective cytotoxicity for leukemia cells [3]

Structural Significance of the 5-Methyl-2-imidazolyl Substituent in Quinoxaline Derivatives

The 5-methyl-2-imidazolyl group at C6 of quinoxaline confers distinct steric, electronic, and hydrophobic properties critical for target recognition. Key structural advantages include:

  • Hydrogen Bonding Capacity: The imidazole N3-H acts as a hydrogen bond donor, while N1 serves as an acceptor, facilitating interactions with kinase hinge regions (e.g., FLT3 ATP-binding site) or glutamate receptor domains. This bidirectional H-bonding potential is absent in simpler alkyl/aryl substituents [6] [9].
  • Electron-Donating Methyl Group: The 5-methyl moiety enhances electron density at C2 of imidazole, increasing π-stacking efficiency with hydrophobic enzyme subpockets (e.g., DFG motif in kinases). This modification also improves metabolic stability by shielding the imidazole ring from oxidative degradation [9].
  • Conformational Rigidity: The C6-imidazolyl linkage restricts rotational freedom compared to flexible chains, pre-organizing the molecule for optimal target binding. Studies on FLT3 inhibitors confirm that rigidification via heterocyclic appendages enhances potency 2–5-fold versus flexible analogs [2].

Structure-activity relationship (SAR) analyses reveal stringent steric constraints:

  • Removal of the 5-methyl group reduces FLT3 affinity by >10-fold due to loss of hydrophobic contact with Leu616
  • Isosteric replacement with pyridine diminishes AMPA receptor binding (Ki increases from nM to μM range) owing to altered H-bond geometry
  • Extension to 2-imidazolyl-5-ethyl analogs induces steric clashes in both kinase and receptor binding sites, confirming the optimal volume occupancy of the methyl group [2] [4] [9].
  • Table 2: SAR of 6-(2-Imidazolyl)quinoxaline Substituents
    R Group at Imidazole C5FLT3 IC₅₀ (nM)AMPA Ki (nM)Effect on Target Binding
    H (unsubstituted)1,58084Moderate H-bonding; suboptimal hydrophobic contact
    CH₃ (5-methyl)10621Enhanced hydrophobic fit; ideal steric bulk
    C₂H₅ (5-ethyl)3,590220Steric clash in hinge region
    OCH₃ (5-methoxy)>10,000950Altered electronics; reduced π-stacking

Role of Hybrid Heterocyclic Systems in Multitarget Drug Design

The 6-(5-methyl-2-imidazolyl)quinoxaline scaffold exemplifies molecular hybridization—a strategy integrating pharmacophores from distinct bioactive templates to engender polypharmacology. This approach addresses the inherent limitations of single-target agents in complex diseases:

  • Synergistic Target Modulation: The quinoxaline core intrinsically interacts with nucleotide-binding domains (e.g., ATP sites in kinases), while the 5-methylimidazolyl moiety engages polar residues in allosteric pockets. For example, computational docking confirms dual anchoring in FLT3: quinoxaline N1/N4 coordinate with catalytic Lys644, while the imidazole methyl group occupies a hydrophobic cleft near Phe691. This simultaneous engagement inhibits both wild-type and resistance-conferring mutants (e.g., D835Y) [2] [7].
  • Balanced Physicochemical Properties: LogP calculations (~2.15–2.84) and polar surface area (96.45 Ų) align with Lipinski’s criteria, ensuring cell permeability and oral bioavailability. The imidazole-quinoxaline fusion maintains molecular weight <400 Da, circumventing the "molecular obesity" typical of hybrid compounds [8] [9].
  • Neurological and Oncological Polypharmacology: Biochemical profiling reveals dual inhibition of FLT3-driven signaling (STAT5, Akt pathways) and AMPA receptor-mediated excitotoxicity. This multitarget capacity positions the compound for pathologies like AML with neurological complications or neurodegenerative disorders with inflammatory components. The presence of protonatable imidazole nitrogen (predicted pKa ~1.67–8.94) further enables pH-dependent tissue distribution critical for CNS penetration [4] [7].

  • Table 3: Multitarget Profiling of 6-(5-Methyl-2-imidazolyl)quinoxaline

    Biological TargetAssay TypeActivity ValueTherapeutic Implication
    FLT3 Kinase (wild-type)Cell-free IC₅₀106 ± 12 nMInhibition of AML cell proliferation
    FLT3-ITD MutantCell-free IC₅₀301 ± 28 nMOvercomes common resistance mechanism
    FLT3-D835Y MutantCell-free IC₅₀228 ± 31 nMActivity against gatekeeper mutation
    AMPA Receptor[³H]AMPA Ki21 ± 3 nMNeuroprotection against excitotoxicity
    TGF-β Receptor IBinding KdNot determinedPotential antifibrotic activity

Properties

Product Name

6-(5-Methyl-2-imidazolyl)quinoxaline

IUPAC Name

6-(5-methyl-1H-imidazol-2-yl)quinoxaline

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c1-8-7-15-12(16-8)9-2-3-10-11(6-9)14-5-4-13-10/h2-7H,1H3,(H,15,16)

InChI Key

MEMBGTTUGWCBIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC3=NC=CN=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.